PKCζ Biochemical Inhibition: 3-Methyl-4-nitro-7-azaindole vs. Des-methyl Analog
In a cell-free phosphorylation assay, 3-methyl-4-nitro-7-azaindole inhibited human PKCζ with an IC₅₀ of 300 nM [1]. By contrast, the des-methyl comparator 4-nitro-7-azaindole (CAS 83683-82-3) inhibited PKCζ with an IC₅₀ of 700 nM under the same assay conditions [2]. The 3-methyl substituent thus confers an approximately 2.3-fold improvement in biochemical potency against this atypical protein kinase C isoform.
| Evidence Dimension | Biochemical IC₅₀ against human PKCζ |
|---|---|
| Target Compound Data | IC₅₀ = 300 nM |
| Comparator Or Baseline | 4-Nitro-7-azaindole (CAS 83683-82-3): IC₅₀ = 700 nM |
| Quantified Difference | ~2.3-fold greater potency |
| Conditions | Cell-free phosphorylation assay, 4 min incubation (BindingDB/ChEMBL curated data) |
Why This Matters
For kinase inhibitor programs targeting atypical PKCs, the 3-methyl substitution provides a measurable potency advantage that can reduce the synthetic burden of further optimization.
- [1] BindingDB BDBM50497867 (CHEMBL3323358). IC₅₀ = 300 nM for human PKCζ, cell-free phosphorylation assay. View Source
- [2] BindingDB BDBM50497874 (CHEMBL3323357). IC₅₀ = 700 nM for human PKCζ, cell-free phosphorylation assay. View Source
